molecular formula C18H17F2N3O3S B2423054 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide CAS No. 1252909-89-9

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide

Cat. No. B2423054
CAS RN: 1252909-89-9
M. Wt: 393.41
InChI Key: SWSSNEBXPZWSJI-UHFFFAOYSA-N
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Description

The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide” is a complex organic molecule . It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system with a five-membered thiophene ring fused to a six-membered pyrimidine ring . The molecule also contains an acetamide group attached to the pyrimidine ring .


Molecular Structure Analysis

The molecule contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also contains one five-membered ring and two six-membered rings .

Scientific Research Applications

Antitumor Activity

A series of thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide, demonstrated potent anticancer activity. These compounds were found effective against various human cancer cell lines, comparable to the anticancer drug doxorubicin (Hafez & El-Gazzar, 2017).

Novel Synthetic Methods

Research has been conducted on the synthesis of novel thieno[3,2-d]pyrimidine derivatives. For instance, one study achieved the synthesis of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide, a related compound, illustrating innovative synthetic pathways in this chemical class (Altowyan et al., 2023).

Aldose Reductase Inhibitors

Another study synthesized and tested 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids as aldose reductase inhibitors. These compounds showed potential in inhibiting aldose reductase, which is significant for managing complications in diabetes (Ogawva et al., 1993).

Multistep Cascade Reactions

A new synthetic method for thieno[2,3-d]pyrimidine derivatives was developed, offering a high-yield and efficient pathway for the synthesis of these compounds. This process involved a multistep cascade reaction, demonstrating a versatile approach in organic synthesis (Pokhodylo et al., 2015).

HIV-1 Protease Inhibitors

Research has been conducted on the development of HIV-1 protease inhibitors using pyrimidine bases as novel P2 ligands. One such inhibitor showed significant antiviral activity against HIV-1, including drug-resistant variants, highlighting the potential of thieno[3,2-d]pyrimidine derivatives in antiviral therapy (Zhu et al., 2019).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its chemical reactivity, and evaluation of its biological activity. This could lead to the development of new drugs or materials based on this compound .

properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S/c1-2-3-5-22-17(25)16-14(4-6-27-16)23(18(22)26)10-15(24)21-13-8-11(19)7-12(20)9-13/h4,6-9,16H,2-3,5,10H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSJJLBOYVPRQI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC(=C3)F)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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